molecular formula C17H15N3O5S2 B2391684 Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865198-54-5

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No. B2391684
M. Wt: 405.44
InChI Key: VGWJBDJPYZNTCA-ZPHPHTNESA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O5S2 . It has an average mass of 419.475 Da and a monoisotopic mass of 419.060974 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 659.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 97.1±3.0 kJ/mol and a flash point of 352.6±34.3 °C . The compound has a molar refractivity of 107.3±0.5 cm3, 8 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole derivatives, including molecules structurally similar to Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, exhibit a wide range of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. The simple 2-arylbenzothiazoles are particularly noted for their potential as antitumor agents, highlighting the importance of the benzothiazole nucleus in drug discovery for cancer treatment. This versatility makes benzothiazole derivatives attractive for the development of new chemotherapeutic agents (Kamal et al., 2015).

Environmental Applications and Concerns

Some benzothiazole derivatives, including sulfamethoxazole, a compound related to the sulfamoyl group in Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, have been examined for their environmental occurrence and removal techniques. Despite restrictions in some countries, their presence in various ecosystems suggests a need for efficient removal methods, highlighting the importance of understanding the environmental impact of these compounds (Prasannamedha et al., 2020).

Pharmacological Activities

The unique structural features of benzothiazole derivatives enable them to exhibit various pharmacological activities. These activities span across antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer effects. The versatility and broad spectrum of activity of benzothiazole derivatives make them significant in medicinal chemistry, offering a framework for the development of new therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWJBDJPYZNTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

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